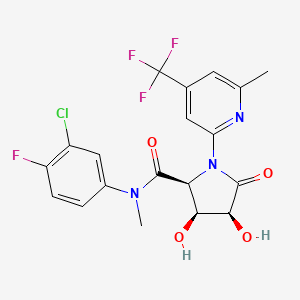(2S,3S,4S)-N-(3-Chloro-4-fluorophenyl)-3,4-dihydroxy-N-methyl-1-(6-methyl-4-(trifluoromethyl)pyridin-2-yl)-5-oxopyrrolidine-2-carboxamide
CAS No.:
Cat. No.: VC16012805
Molecular Formula: C19H16ClF4N3O4
Molecular Weight: 461.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C19H16ClF4N3O4 |
|---|---|
| Molecular Weight | 461.8 g/mol |
| IUPAC Name | (2S,3S,4S)-N-(3-chloro-4-fluorophenyl)-3,4-dihydroxy-N-methyl-1-[6-methyl-4-(trifluoromethyl)pyridin-2-yl]-5-oxopyrrolidine-2-carboxamide |
| Standard InChI | InChI=1S/C19H16ClF4N3O4/c1-8-5-9(19(22,23)24)6-13(25-8)27-14(15(28)16(29)18(27)31)17(30)26(2)10-3-4-12(21)11(20)7-10/h3-7,14-16,28-29H,1-2H3/t14-,15-,16-/m0/s1 |
| Standard InChI Key | YJJOABOMFPGRED-JYJNAYRXSA-N |
| Isomeric SMILES | CC1=CC(=CC(=N1)N2[C@@H]([C@@H]([C@@H](C2=O)O)O)C(=O)N(C)C3=CC(=C(C=C3)F)Cl)C(F)(F)F |
| Canonical SMILES | CC1=CC(=CC(=N1)N2C(C(C(C2=O)O)O)C(=O)N(C)C3=CC(=C(C=C3)F)Cl)C(F)(F)F |
Introduction
Chemical Identity and Physicochemical Properties
Structural Characteristics
ART812 (CAS No. 2607138-82-7) is a pyrrolidinecarboxamide derivative with the molecular formula C₁₉H₁₆ClF₄N₃O₄ and a molecular weight of 461.79 g/mol . Its stereochemistry is defined by the (2S,3S,4S) configuration, critical for its biological activity. The structure features a trifluoromethyl-substituted pyridine ring, a chloro-fluorophenyl group, and a hydroxylated pyrrolidone core (Fig. 1) .
Table 1: Physicochemical Properties of ART812
Mechanism of Action: Polθ Inhibition and Synthetic Lethality
Targeting DNA Polymerase Theta
ART812 acts as an allosteric inhibitor of Polθ's polymerase domain, binding with nanomolar affinity (IC₅₀ = 7.6 nM) . This inhibition disrupts theta-mediated end joining (TMEJ), a DNA repair pathway critical for cancer cell survival in homologous recombination-deficient (HRD) contexts . Unlike PARP inhibitors, ART812 selectively targets TMEJ without affecting non-homologous end joining (NHEJ), minimizing off-target effects .
Synthetic Lethality in HRD Cancers
In BRCA1-mutated MDA-MB-436 cells, ART812 (0–40 μM) induces synthetic lethality by exacerbating DNA repair defects, achieving >80% growth inhibition at 10 μM . This effect is amplified in SHLD2-deficient models, where ART812 reduces microhomology-mediated end joining (MMEJ) efficiency by 90% compared to wild-type cells . The compound's ability to trap Polθ at DNA damage sites (Fig. 2) mirrors PARP inhibitor mechanisms but with distinct target specificity .
Preclinical Efficacy and Pharmacokinetics
In Vitro Activity
ART812 demonstrates potent cytotoxicity across HRD cancer lines:
Table 2: In Vitro Efficacy of ART812
| Cell Line | IC₅₀ (μM) | Key Genetic Defect | Source |
|---|---|---|---|
| MDA-MB-436 | 0.24 | BRCA1/SHLD2 knockout | |
| OVCAR-8 | 0.38 | BRCA2 mutation | |
| HCT116 | 1.2 | 53BP1 deficiency |
In Vivo Performance
In rat xenograft models bearing BRCA1/SHLD2-defective tumors:
-
100 mg/kg oral dosing for 76 days resulted in 78% tumor volume reduction (p < 0.001 vs. control) .
-
Plasma exposure (AUC₀–24) reached 12,300 ng·h/mL with 92% oral bioavailability .
-
No significant weight loss or hematological toxicity observed .
Metabolic Stability
ART812 exhibits improved pharmacokinetics over earlier Polθ inhibitors:
Therapeutic Applications and Clinical Relevance
Overcoming PARP Inhibitor Resistance
ART812 restores sensitivity to PARP inhibitors in 53BP1/Shieldin-deficient models (Fig. 3) . In olaparib-resistant PDX tumors, combination therapy reduced tumor growth by 65% compared to monotherapy .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume